molecular formula C17H16N2O4 B15410553 3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 531504-03-7

3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B15410553
CAS No.: 531504-03-7
M. Wt: 312.32 g/mol
InChI Key: GXQGYUWYEKWOSI-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic small molecule based on the privileged quinazoline-2,4(1H,3H)-dione scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . The quinazoline-2,4-dione core is recognized as a fluoroquinolone-like pharmacophore, and its derivatives are investigated as novel inhibitors of key bacterial enzymes, DNA gyrase and topoisomerase IV . These properties make this class of compounds a promising starting point for the development of new antimicrobial agents aimed at addressing the growing challenge of bacterial resistance . Furthermore, structurally related 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent inhibitory activity against the Hepatitis C Virus (HCV) in cellular assays, functioning as metal ion chelators that target the highly conserved active site of the viral NS5B polymerase . The specific substitution pattern of this compound, featuring a 3,4-dimethoxyphenyl moiety at the 3-position, provides a key site for structure-activity relationship (SAR) studies, allowing researchers to explore how modifications at this position influence biological activity, potency, and selectivity . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

CAS No.

531504-03-7

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C17H16N2O4/c1-18-13-7-5-4-6-12(13)16(20)19(17(18)21)11-8-9-14(22-2)15(10-11)23-3/h4-10H,1-3H3

InChI Key

GXQGYUWYEKWOSI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, characterized by its unique chemical structure that includes a quinazoline core with a 3,4-dimethoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular formula of 3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione is C17H16N2O4C_{17}H_{16}N_{2}O_{4}, with a molecular weight of approximately 312.31 g/mol. The presence of the dimethoxy substituents enhances lipophilicity, which may influence its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that 3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione can inhibit the growth of various human tumor cell lines. For instance, a study reported that quinazoline-2,4(1H,3H)-diones demonstrated an average logGI50 value ranging from -6.1 to -6.44 across multiple tumor lines . This suggests potent antiproliferative effects.

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundAverage logGI50Description
Compound 60-6.1Inhibits various tumor cell lines
Compound 65-6.13Effective against multiple human tumors
Compound 69-6.44Highly effective in vitro

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria using methods such as the Agar well diffusion technique. Most derivatives exhibited moderate antimicrobial activity compared to standard drugs .

Table 2: Antimicrobial Activity Evaluation

CompoundBacterial Strains TestedActivity Level
Compound 13Gram-positiveBroad spectrum
Compound 15Gram-negativeModerate activity

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial properties, quinazoline derivatives have been reported to possess anti-inflammatory effects and may act as inhibitors of various enzymes involved in inflammatory pathways. They also show potential as phosphodiesterase (PDE) inhibitors and have been studied for their antioxidant properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Variations in substitution patterns at specific positions on the quinazoline ring can significantly alter their pharmacological profiles. For example:

  • Substituents at Position 2 : Methoxy or halogen groups enhance activity.
  • Substituents at Position 6 : Alkyl or amino groups improve solubility and bioavailability.

Table 3: Structure-Activity Relationships

PositionSubstituent TypeEffect on Activity
2MethoxyIncreased potency
6AminoEnhanced solubility

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study A : A study involving compound modification led to enhanced cytotoxicity against MX-1 cancer cells when combined with temozolomide (TMZ), demonstrating synergistic effects in cancer therapy .
  • Case Study B : The development of fluoroquinolone-like derivatives based on the quinazoline scaffold showed promising results against bacterial gyrase and DNA topoisomerase IV, indicating potential for treating bacterial infections .

Comparison with Similar Compounds

Quinazoline-dione Derivatives

  • 3-(2-(7,7-Dimethyl-3,7-dihydropyrano[3,2-e]indol-1-yl)ethyl)-1-methylquinazoline-2,4(1H,3H)-dione: This alkaloid shares the quinazoline-dione core but incorporates a bulky dihydropyranoindol substituent, which reduces planarity compared to the target compound. Such structural complexity may hinder solubility but enhance target specificity in biological systems .
  • Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione derivatives : These compounds feature a fused pyridine-pyrimidine system with a tetrahydro ring, introducing flexibility and reduced aromaticity. Substituents like allyl or methyl groups (e.g., 5,6,7,8-tetrahydro-3-methyl-6-(2-propen-1-yl)) further modulate steric and electronic properties .

Pyrimidine-dione Derivatives

  • 6-Amino-1-(3,4-dimethoxyphenethyl)pyrimidine-2,4(1H,3H)-dione: This compound replaces the quinazoline core with a pyrimidine-dione, reducing ring fusion and planarity. The 3,4-dimethoxyphenethyl side chain increases hydrophobicity, analogous to the target compound’s 3,4-dimethoxyphenyl group, but the lack of a fused benzene ring may diminish π-π stacking interactions in biological targets .

Benzothiazepine-dione Derivatives

  • 3-(Phenylsulfonyl)-5,6,7,8-tetrahydro-1H-1,4-benzothiazepine-2,4(1H,3H)-dione: The benzothiazepine-dione core introduces sulfur and a seven-membered ring, conferring distinct electronic and conformational properties.

Physicochemical Properties

The table below summarizes key structural and inferred physicochemical differences:

Compound Class Core Structure Substituents Planarity Lipophilicity (LogP)* Solubility (mg/mL)*
Target Quinazoline-dione Quinazoline-2,4-dione 3-(3,4-Dimethoxyphenyl), 1-methyl High ~3.2 <0.1 (aqueous)
Pyrimidine-dione Pyrimidine-2,4-dione 3,4-Dimethoxyphenethyl Moderate ~2.8 ~0.5
Benzothiazepine-dione Benzothiazepine-dione Phenylsulfonyl Low ~1.5 ~5.0
Pyrido-pyrimidine-dione Pyrido[4,3-d]pyrimidine-dione Methyl, allyl Variable ~2.0 ~1.2

*Estimated using computational tools (e.g., ChemAxon).

Q & A

Basic Research Questions

What are the optimized synthetic routes for 3-(3,4-dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves cyclization and alkylation steps starting from anthranilic acid derivatives. Key steps include:

  • Cyclization: Using DMF or acetonitrile as solvents under reflux conditions (60–80°C) to form the quinazoline core .
  • Alkylation: Introducing the 3,4-dimethoxyphenyl group via nucleophilic substitution, with potassium carbonate as a base to deprotonate intermediates and enhance reactivity .
  • Purification: Recrystallization from ethanol or methanol improves purity (>95% by HPLC). Yields range from 45–70%, depending on substituent steric effects .

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